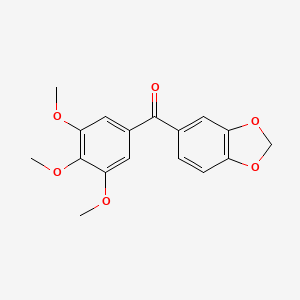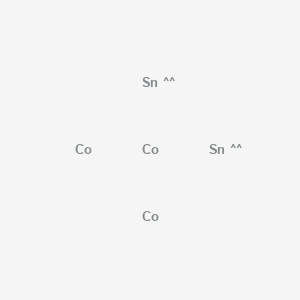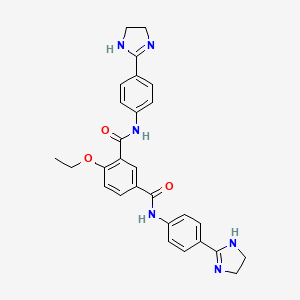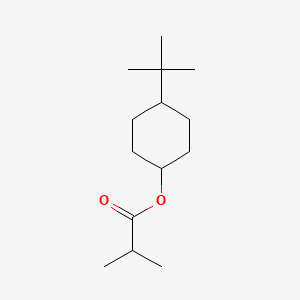
1,3-Benzodioxol-5-yl-(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a 3,4,5-trimethoxybenzoyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1,3-benzodioxole in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. Common bases used in this reaction include pyridine or triethylamine.
Industrial Production Methods
On an industrial scale, the production of 3,4,5-trimethoxybenzoyl chloride, a key intermediate, can be achieved through the bromination of p-cresol followed by nucleophilic substitution with sodium methoxide . The resulting product is then reacted with 1,3-benzodioxole under controlled conditions to yield 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it has been shown to inhibit the growth of tumor cell lines by interfering with microtubule dynamics .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzoic acid: This compound is structurally similar and also contains the trimethoxybenzene moiety.
3,4,5-Trimethoxybenzaldehyde: Another related compound with similar functional groups.
3,4,5-Trimethoxybenzyl alcohol: Shares the trimethoxybenzene structure but differs in the functional group attached.
Uniqueness
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the 3,4,5-trimethoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6327-54-4 |
|---|---|
Fórmula molecular |
C17H16O6 |
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O6/c1-19-14-7-11(8-15(20-2)17(14)21-3)16(18)10-4-5-12-13(6-10)23-9-22-12/h4-8H,9H2,1-3H3 |
Clave InChI |
OIUSXYOSZDCLLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)







![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)




